molecular formula C21H15ClN2O3S2 B2964908 ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 330202-05-6

ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2964908
CAS No.: 330202-05-6
M. Wt: 442.93
InChI Key: RNWZNRSCUAFKSD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzothiophene ring, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a halogenated benzene compound.

    Introduction of the Amido Group: The amido group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a thioamide and a haloketone.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Material Science: Use in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Ethyl 2-(3-chloro-1-benzothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

  • Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate
  • Methyl 2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and applications.

Properties

IUPAC Name

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S2/c1-2-27-20(26)18-16(12-8-4-3-5-9-12)23-21(29-18)24-19(25)17-15(22)13-10-6-7-11-14(13)28-17/h3-11H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWZNRSCUAFKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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